N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine
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Overview
Description
Preparation Methods
The synthesis of N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine typically involves the following steps:
Formation of 2-(2,4-dinitrophenyl)cyclohexanone: This step involves the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine under acidic conditions to form the hydrazone derivative.
Introduction of the fluoro-pyridinyl group: The hydrazone derivative is then reacted with 6-fluoro-2-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the final product.
Chemical Reactions Analysis
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine involves its interaction with molecular targets through nucleophilic addition reactions. The hydrazone anion, formed during these reactions, has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon. This intermediate can undergo further protonation and deprotonation steps, leading to the formation of various products .
Comparison with Similar Compounds
Similar compounds to N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine include:
2-(2,4-dinitrophenyl)cyclohexanone N-(2-pyridinyl)hydrazone: Lacks the fluoro group, which may affect its reactivity and applications.
2-(2,4-dinitrophenyl)cyclohexanone N-(4-fluoro-2-pyridinyl)hydrazone: The position of the fluoro group is different, potentially altering its chemical behavior.
Properties
Molecular Formula |
C17H16FN5O4 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C17H16FN5O4/c18-16-6-3-7-17(19-16)21-20-14-5-2-1-4-12(14)13-9-8-11(22(24)25)10-15(13)23(26)27/h3,6-10,12H,1-2,4-5H2,(H,19,21) |
InChI Key |
XKXUVHGBUPCOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=NC(=CC=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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